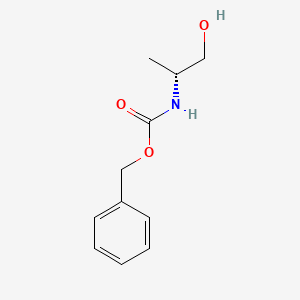

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate

説明

Significance of Carbamate (B1207046) Scaffolds in Modern Organic Chemistry and Medicinal Applications

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. dcu.ieblogspot.com Its prevalence stems from a combination of stability, versatility, and biological relevance.

In organic synthesis, carbamates are widely employed as protecting groups for amines. mdpi.comrsc.orgnih.gov The carbamate's electronic nature reduces the nucleophilicity and basicity of the amine nitrogen, preventing it from undergoing unwanted reactions during multi-step synthetic sequences. mdpi.combldpharm.com The benzyl (B1604629) carbamate group (Cbz or Z), as seen in the title compound, is a classic example. It is stable under a variety of reaction conditions but can be readily removed when needed, typically through catalytic hydrogenation. bldpharm.com

In the realm of medicinal chemistry, the carbamate moiety is a key structural motif found in a multitude of approved therapeutic agents. dcu.ieblogspot.comnih.gov Its value lies in its ability to act as a stable bioisostere for the more labile amide bond found in peptides. dcu.ie This substitution can enhance a drug molecule's resistance to metabolic degradation by peptidases, thereby improving its pharmacokinetic profile. blogspot.com Furthermore, the physicochemical properties of carbamates, such as their ability to participate in hydrogen bonding and their general stability, allow them to be integral to a drug's interaction with its biological target. nih.govgoogle.comresearchgate.net The carbamate group's capacity to improve cell membrane permeability is another attribute exploited in drug design. dcu.ieblogspot.com

Table 1: Key Roles of Carbamate Scaffolds

| Role | Field of Application | Description |

|---|---|---|

| Protecting Group | Organic Synthesis | Temporarily masks the reactivity of amine groups during chemical synthesis. mdpi.comnih.gov |

| Peptide Bond Surrogate | Medicinal Chemistry | Replaces amide bonds in peptidomimetics to increase metabolic stability. dcu.ie |

| Pharmacophore | Drug Design | Acts as a key interacting moiety between a drug and its biological target. nih.gov |

| Prodrug Linker | Medicinal Chemistry | Connects a drug to a promoiety, which is cleaved in the body to release the active agent. google.com |

The Role of Chirality and the (R)-Configuration in Synthetic and Biological Contexts

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. wikipedia.orgscielo.org.mx The two mirror-image forms of a chiral molecule are called enantiomers. While they possess identical physical properties in an achiral environment, they can exhibit profoundly different behaviors in a chiral environment, such as the human body. researchgate.netresearchgate.net

Biological systems, including enzymes and receptors, are inherently chiral, being constructed from chiral building blocks like L-amino acids and D-sugars. wikipedia.org Consequently, the interaction of a chiral drug with its biological target is often stereospecific; one enantiomer may elicit the desired therapeutic effect while the other may be inactive or, in some cases, cause unwanted side effects. scielo.org.mxresearchgate.net This underscores the critical importance of producing single-enantiomer pharmaceuticals. researchgate.net

The "(R)-configuration" of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate refers to the specific three-dimensional arrangement of the atoms around its chiral center, as defined by the Cahn-Ingold-Prelog priority rules. In the context of asymmetric synthesis, using a starting material with a predefined stereochemistry, such as the (R)-configuration, is a powerful strategy for controlling the stereochemical outcome of a reaction. researchgate.net Such molecules are known as chiral building blocks or chiral auxiliaries. wikipedia.org They introduce chirality into a molecule at an early stage, and this chirality directs the formation of subsequent stereocenters, ultimately leading to the desired enantiomer of the final product with high purity.

Table 2: Comparison of Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Chemical Formula | Identical | Identical |

| Boiling/Melting Point | Identical | Identical |

| Solubility (achiral solvent) | Identical | Identical |

| Optical Rotation | Equal in magnitude, opposite in direction | Equal in magnitude, opposite in direction |

| Biological Activity | Can be vastly different | Can be vastly different |

| Interaction with Chiral Reagents | Different | Different |

Overview of Current Research Trajectories Involving this compound

Current research involving this compound, also known by synonyms such as N-Cbz-D-alaninol or Benzyl [(1R)-2-hydroxy-1-methylethyl]carbamate, primarily utilizes this compound as a valuable chiral building block in asymmetric synthesis. cnr.it Its bifunctional nature, possessing both a protected amine and a primary alcohol, coupled with its defined (R)-stereochemistry, makes it a versatile starting material for the synthesis of a range of stereochemically pure molecules.

A significant research trajectory is its use as a precursor for more complex chiral molecules and ligands. rsc.orgresearchgate.net The hydroxyl group can be readily oxidized to an aldehyde, which then serves as a handle for introducing various functionalities through reactions like condensations or additions. The protected amine provides a latent nucleophilic center that can be revealed at a later synthetic stage. This strategy is employed in the synthesis of chiral amino alcohols, which are themselves important structural motifs in many biologically active compounds and are used as chiral ligands in metal-catalyzed asymmetric reactions. researchgate.net

For example, derivatives of D-alaninol (the deprotected form of the title compound) are used to create chiral auxiliaries, which are temporarily incorporated into a synthetic scheme to direct the stereoselective formation of new chiral centers. wikipedia.org The well-defined stereochemistry of the alaninol backbone provides a predictable steric environment to influence the approach of reagents.

While specific, large-scale research programs focusing solely on this molecule are not prominent, its consistent appearance in the chemical literature as a starting material highlights its foundational role. Its research trajectory is therefore intrinsically linked to the broader field of asymmetric synthesis, where the demand for enantiomerically pure building blocks is constant. It is a key component in the synthetic toolbox for researchers aiming to construct complex chiral targets, from novel pharmaceutical candidates to specialized chiral catalysts.

Structure

3D Structure

特性

IUPAC Name |

benzyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHMHSLDRPUSM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426236 | |

| Record name | Benzyl [(2R)-1-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61425-27-2 | |

| Record name | Benzyl [(2R)-1-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for R Benzyl 1 Hydroxypropan 2 Yl Carbamate

Stereoselective Synthesis of Chiral Carbamates

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like (R)-Benzyl (1-hydroxypropan-2-yl)carbamate. Both asymmetric and diastereoselective strategies are employed to establish the desired stereochemistry at the C2 position.

Asymmetric Synthetic Routes to Enantiomerically Pure this compound

The most direct and common route to enantiomerically pure this compound involves the reduction of the corresponding N-protected amino acid, N-Cbz-(R)-alanine. This method leverages the readily available chiral pool of amino acids to ensure high enantiopurity. The carboxylic acid can be reduced to the primary alcohol using various reducing agents. A suitable method involves the formation of a reactive mixed anhydride (B1165640) from the protected amino acid with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) in water at room temperature. This approach provides satisfactory yields with minimal racemization.

Another powerful asymmetric strategy involves the enantioselective reduction of a prochiral ketone precursor, N-benzyloxycarbonyl-1-aminopropan-2-one. This transformation can be achieved with high enantioselectivity using biocatalysts, specifically engineered ketoreductases (KREDs). researchgate.net These enzymes, often used as whole cells or isolated enzymes, can reduce a wide range of prochiral ketones to their corresponding chiral alcohols with excellent enantiospecificity. rsc.org The selection of an appropriate KRED from commercially available kits can yield the desired (R)-alcohol with greater than 99% enantiomeric excess (ee). researchgate.net

Furthermore, the asymmetric aminolytic kinetic resolution (AKR) of racemic terminal epoxides offers a practical route to N-protected 1,2-amino alcohols. nih.gov In this approach, a racemic epoxide, such as propylene (B89431) oxide, is reacted with a carbamate (B1207046) nucleophile in the presence of a chiral catalyst, like a (salen)Co(III) complex. This process selectively opens one enantiomer of the epoxide, leading to the formation of an enantiomerically enriched N-Cbz-protected 1,2-amino alcohol and leaving the unreacted epoxide in high enantiomeric purity. nih.gov

| Method | Starting Material | Key Reagent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction of N-Cbz-(R)-alanine | N-Cbz-(R)-alanine | NaBH₄ / Mixed Anhydride | High enantiopurity from chiral pool, straightforward procedure. | Requires stoichiometric reducing agents. |

| Asymmetric Reduction of Prochiral Ketone | N-benzyloxycarbonyl-1-aminopropan-2-one | Ketoreductase (KRED) | High enantioselectivity (>99% ee), environmentally friendly (biocatalysis). | Requires screening of enzyme libraries, potential for substrate inhibition. |

| Asymmetric Aminolytic Kinetic Resolution | Racemic propylene oxide | (salen)Co(III) complex | Provides access to both enantiomers of the amino alcohol and epoxide. | Maximum theoretical yield is 50% for the desired product. |

Diastereoselective Approaches in Carbamate Formation

Diastereoselective methods are crucial when a new stereocenter is created in a molecule that already contains one or more chiral centers. For the synthesis of derivatives of this compound, diastereoselective additions to a chiral aldehyde, N-Cbz-(R)-alaninal, are a key strategy. The existing stereocenter at the C2 position can direct the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl group.

For instance, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to N-Cbz-(R)-alaninal can proceed with facial selectivity, leading to the formation of syn- or anti-diastereomers of the corresponding secondary alcohol. The stereochemical outcome is often governed by Felkin-Anh or Cram chelation models, depending on the reaction conditions and the nature of the nucleophile and solvent.

Another diastereoselective approach involves the acylation of chiral 1,3-oxazinan-6-ones derived from β-amino acids. These heterocyclic scaffolds can be enolized and acylated with high diastereoselectivity. Subsequent acidic decarboxylation can then furnish chiral β-amino ketones, which can be further reduced to the corresponding amino alcohols with high diastereocontrol. researchgate.net

Protective Group Chemistry in the Synthesis of N-Benzyloxycarbonyl-Protected Amino Alcohols

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its stability under a range of conditions and its facile removal by catalytic hydrogenolysis make it an ideal choice for the synthesis of this compound.

The introduction of the Cbz group is typically achieved by reacting the amino group of (R)-alaninol with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com Schotten-Baumann conditions, which involve an aqueous base like sodium carbonate, or the use of an organic base such as triethylamine (B128534) or pyridine (B92270) in an organic solvent, are commonly employed. total-synthesis.comijacskros.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, with the expulsion of chloride. The use of water as a solvent has also been reported as a green and efficient method for the chemoselective N-benzyloxycarbonylation of amines. ijacskros.com

The Cbz group is stable to both basic and most aqueous acidic conditions, rendering it orthogonal to many other protecting groups, such as the tert-butoxycarbonyl (Boc) group which is acid-labile. total-synthesis.com This orthogonality is a significant advantage in multi-step syntheses.

Removal of the Cbz group is most commonly accomplished by catalytic hydrogenolysis. total-synthesis.com This involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and proceeds under mild conditions, yielding the free amine, toluene, and carbon dioxide. total-synthesis.com Alternative methods for Cbz deprotection that avoid the use of gaseous hydrogen include transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of Pd/C. missouri.edu More recently, methods using sodium borohydride and catalytic Pd-C in methanol (B129727) have been developed for the rapid and efficient deprotection of Cbz groups. mdpi.com A nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) has also been reported, which is advantageous for substrates containing functional groups sensitive to hydrogenolysis. organic-chemistry.orgchemistryviews.org

Chemical Transformations and Derivatization Strategies

This compound serves as a versatile intermediate for the synthesis of more complex chiral molecules. Both the hydroxyl group and the benzyl carbamate moiety can be selectively modified.

Functionalization of the Hydroxypropan-2-yl Moiety

The primary alcohol of the hydroxypropan-2-yl moiety is a key site for further functionalization.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation with a base such as sodium hydride, followed by reaction with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: The alcohol can be readily esterified by reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base like pyridine or triethylamine. medcraveonline.commedcraveonline.com Enzymatic esterification using lipases also provides a mild and selective method for this transformation. medcraveonline.com

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, N-Cbz-(R)-alaninal, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid, N-Cbz-(R)-alanine, can be achieved using stronger oxidizing agents like Jones reagent (CrO₃ in sulfuric acid).

| Reaction | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Etherification | NaH, Alkyl halide | Ether | Introduction of diverse alkyl/aryl substituents. |

| Esterification | Acyl chloride/anhydride, Base | Ester | Formation of esters with various functionalities. |

| Oxidation (to aldehyde) | PCC, Dess-Martin periodinane | Aldehyde | Provides a key intermediate for C-C bond formation. |

| Oxidation (to carboxylic acid) | Jones reagent | Carboxylic Acid | Regeneration of the protected amino acid. |

Modifications of the Benzyl Carbamate Core

The benzyl carbamate core itself can undergo several chemical transformations, primarily involving the carbamate nitrogen or the entire protecting group.

N-Alkylation: While less common due to the reduced nucleophilicity of the carbamate nitrogen, N-alkylation can be achieved under specific conditions, leading to N-alkylated amino alcohol derivatives.

Conversion to Ureas: The carbamate can be converted to a urea (B33335) derivative. Lanthanum triflate has been shown to catalyze the direct conversion of N-benzyloxycarbonyl-protected amines into unsymmetrical ureas by reaction with various amines. organic-chemistry.org

Deprotection and Derivatization: As discussed previously, the primary modification of the benzyl carbamate core is its removal to liberate the free amine. This newly exposed primary amine can then undergo a vast array of chemical reactions, including acylation, alkylation, and sulfonylation, to generate a diverse library of chiral compounds. For example, the deprotected (R)-alaninol can be used in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates.

Synthetic Pathways to Analogues and Structurally Related Derivatives

The synthesis of analogues and structurally related derivatives of this compound is crucial for exploring structure-activity relationships and developing new chemical entities. These synthetic strategies often involve the preparation of stereoisomers, the introduction of diverse substituents, and the use of the parent molecule as a key building block in the synthesis of more complex structures.

The stereochemistry of a molecule is critical to its biological activity. Consequently, the synthesis of the stereoisomeric forms of this compound, namely its (S)-enantiomer and various diastereomers, is a significant area of research.

The (S)-enantiomer, (S)-Benzyl (1-hydroxypropan-2-yl)carbamate, is accessible through stereospecific synthesis starting from (S)-alaninol or by employing chiral catalysts that favor the formation of the (S)-configuration. chemicalbook.com3wpharm.comchemicalbook.com The choice of starting material and synthetic route directly dictates the stereochemical outcome. For instance, using a chiral reducing agent in the reduction of a corresponding ketone can yield the desired stereoisomer with high enantiomeric excess.

The synthesis of diastereomers often involves introducing a second chiral center into the molecule. For example, the synthesis of Benzyl [R-(R,S)]-(1-carbamoyl-2-hydroxypropyl)carbamate introduces an additional chiral center, leading to diastereomeric products. nih.gov The separation and characterization of these diastereomers are typically achieved using chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), and spectroscopic methods.

To explore the chemical space around this compound, derivatives with varied alkyl and aryl substituents are synthesized. These modifications can be introduced at several positions, including the benzyl group, the carbamate nitrogen, or by altering the propyl backbone.

For instance, the benzyl group can be replaced with other aryl or alkyl groups to modulate properties such as solubility and electronic effects. nih.gov This is often achieved by reacting the corresponding chloroformate with (R)-alaninol. Similarly, alkyl or aryl groups can be introduced on the nitrogen of the carbamate, though this is less common.

Modifications to the propyl backbone can lead to a wide array of derivatives. For example, homologation of the chain or introduction of substituents on the methyl group can be accomplished through multi-step synthetic sequences. These strategies often involve the use of standard organic reactions such as alkylation, arylation, and functional group interconversions. orgsyn.org

A study on novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties highlights the synthesis of various carbamates designed as cholinesterase inhibitors. nih.gov This research showcases the derivatization of the carbamate functional group to achieve specific biological activities.

This compound serves as a valuable chiral building block in the synthesis of more complex and biologically active molecules. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for selective transformations at either end of the molecule.

The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further elaboration. Alternatively, it can be converted into a leaving group for nucleophilic substitution reactions. The carbamate group, on the other hand, can be deprotected to reveal the free amine, which can then participate in amide bond formation or other amine-related chemistries.

An example of its utility is in the synthesis of heterocyclic compounds. The structural motif of a protected amino alcohol is a common feature in many natural products and pharmaceuticals. For instance, a similar intermediate, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, which also contains a Cbz-protected amine and a hydroxyl group, is highlighted as a versatile building block for creating complex, bioactive molecules. mdpi.com This underscores the value of such intermediates in medicinal chemistry for combinatorial synthesis and fragment-based drug discovery. mdpi.com

The synthesis of various polycyclic scaffolds often utilizes intermediates with similar functional groups. whiterose.ac.uk The ability to selectively manipulate the functional groups of this compound makes it a powerful tool for constructing intricate molecular architectures.

Process Chemistry Considerations and Scalable Synthesis for Research Applications

The transition of a synthetic route from a laboratory scale to a larger, process scale for research applications requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. While specific process chemistry details for this compound are not extensively published, general principles of scalable synthesis can be applied.

Key considerations for scalable synthesis include:

Starting Material Sourcing: The availability and cost of starting materials, such as (R)-alaninol and benzyl chloroformate, are critical for large-scale production.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is necessary to maximize yield and minimize side products. The use of hazardous reagents should be minimized or replaced with safer alternatives.

Solvent Selection: The choice of solvent is crucial, with a preference for greener, less toxic, and easily recoverable solvents.

Purification Methods: Chromatographic purifications, common in laboratory-scale synthesis, are often impractical on a larger scale. Alternative methods like crystallization, distillation, or extraction are preferred.

Process Safety: A thorough hazard evaluation of all reaction steps is essential to identify and mitigate potential risks, such as exothermic reactions or the handling of toxic materials.

Continuous flow chemistry offers a modern approach to address some of these challenges. A study on the synthesis of carbamates using a continuous flow Curtius rearrangement demonstrates a scalable and efficient method. beilstein-journals.org This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. beilstein-journals.org While not directly applied to this compound in the cited literature, this methodology represents a viable strategy for its scalable synthesis.

The development of robust and scalable synthetic routes is crucial for ensuring a reliable supply of this compound for research and potential future applications.

Sophisticated Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be indispensable for the characterization of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the benzyl (B1604629) group would appear in the downfield region, typically between 7.3 and 7.4 ppm. The benzylic protons (-CH₂-) adjacent to the oxygen of the carbamate (B1207046) would likely resonate around 5.1 ppm. The protons of the propanol (B110389) backbone would give rise to distinct signals, with the methine proton (-CH-) adjacent to the nitrogen being deshielded and the methylene (B1212753) protons (-CH₂OH) showing characteristic shifts and coupling patterns. The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 155-157 ppm. The aromatic carbons of the benzyl group would show signals between 127 and 137 ppm. The benzylic carbon would likely appear around 67 ppm, while the carbons of the propanol moiety would have characteristic shifts reflecting their substitution.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | Benzyl | 7.30 - 7.40 | 127.5 - 128.6 |

| Aromatic C (quaternary) | Benzyl | - | ~136.7 |

| CH₂ (benzylic) | Benzyl | ~5.11 | ~67.0 |

| C=O | Carbamate | - | ~156.5 |

| NH | Carbamate | Variable (broad) | - |

| CH (methine) | Propanol | ~3.8 | ~51.0 |

| CH₂ (methylene) | Propanol | ~3.5 | ~66.0 |

| OH | Propanol | Variable (broad) | - |

| CH₃ | Propanol | ~1.1 | ~17.0 |

Mass Spectrometry (MS) Techniques for Molecular Identity and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely be used to observe the molecular ion peak.

Molecular Identity: The expected molecular weight of this compound is approximately 209.24 g/mol . In ESI-MS, this would likely be observed as the protonated molecule [M+H]⁺ at m/z 210.11 or as an adduct with sodium [M+Na]⁺ at m/z 232.09.

Fragmentation Patterns: Tandem mass spectrometry (MS/MS) would induce fragmentation of the molecular ion, providing structural clues. Common fragmentation pathways for this molecule could include the loss of the benzyl group, cleavage of the carbamate linkage, and dehydration. The benzylic carbocation at m/z 91 is a common and stable fragment observed in the mass spectra of benzyl-containing compounds. nih.gov

Impurity Profiling: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and any impurities. This is vital for ensuring the purity of the synthesized compound.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M+H]⁺ | 210.11 | - |

| [M+Na]⁺ | 232.09 | - |

| [M+H - H₂O]⁺ | 192.10 | Water |

| [C₇H₇]⁺ | 91.05 | Toluene or Tropylium cation |

| [M+H - C₇H₈O₂]⁺ | 102.09 | Benzyl alcohol |

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

As this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral chromatography is the most common method for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantiomeric separation. oup.com A chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of carbamates and amino alcohols. yakhak.org The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation.

Chiral Gas Chromatography (GC): For more volatile compounds, chiral GC can be an alternative. The compound might need to be derivatized to increase its volatility before analysis on a chiral GC column.

The determination of enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding. libretexts.org A strong absorption around 1700 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the carbamate group. rsc.org The C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretches of the alkyl chain would be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum, which can be useful for confirming the presence of the benzyl group.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H / N-H | Stretching | 3300 - 3400 (broad) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=O (carbamate) | Stretching | ~1700 |

| C-O | Stretching | 1000 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

X-ray Crystallography for Definitive Stereochemical Assignment and Crystal Packing Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry.

Stereochemical Assignment: If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide the precise coordinates of every atom in the molecule. This would definitively confirm the (R)-configuration at the chiral center.

Crystal Packing Analysis: The crystal structure would also reveal how the molecules are arranged in the solid state. Intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing. It is expected that the hydroxyl and carbamate groups would participate in a network of hydrogen bonds, influencing the physical properties of the solid. For example, in the crystal structure of the parent benzyl carbamate, molecules are linked by N-H···O hydrogen bonds. researchgate.net

Computational Chemistry and Molecular Modeling Studies of R Benzyl 1 Hydroxypropan 2 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic landscape and reactivity. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, charge distributions, and energetic profiles of chemical reactions.

Density Functional Theory (DFT) Applications for Reaction Mechanism Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for investigating the mechanisms of chemical reactions. For a molecule like (R)-Benzyl (1-hydroxypropan-2-yl)carbamate, DFT can be employed to map out the potential energy surfaces of various transformations, such as its synthesis or degradation.

In a typical DFT study, the geometries of reactants, transition states, and products are optimized to find the lowest energy structures. The energy differences between these structures reveal the activation energies and reaction enthalpies, key parameters that govern reaction rates and feasibility. For instance, a study on the rearrangement of 2-benzyloxypyridine derivatives utilized DFT calculations to demonstrate that the rearrangement step is rate-determining and that electronic effects of substituents significantly influence the activation energy. researchgate.net Similarly, applying DFT to the reactions of this compound could elucidate the transition state structures and energetic barriers involved in its formation or subsequent chemical modifications.

A common functional used in such studies is B3LYP, often paired with a basis set like 6-31G(d), which has been shown to accurately reproduce the geometry of both small and large molecules. nih.gov By calculating the vibrational frequencies, one can confirm the nature of the stationary points on the potential energy surface, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate.

Analysis of Electrostatic Potential Surfaces and Reactive Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP surface analysis would likely reveal negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amine groups, highlighting their potential as hydrogen bond donors and sites for nucleophilic interaction. These surfaces are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. The proportion and uniform distribution of these potentials are critical factors that influence the binding of compounds to biological targets. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can identify the most stable conformations and the energy barriers between them. This is crucial for understanding its three-dimensional structure in solution, which can significantly impact its biological activity.

Furthermore, MD simulations are invaluable for studying solvation effects. By explicitly including solvent molecules (such as water) in the simulation, one can observe how the solvent organizes around the solute and how it influences its conformation and dynamics. For example, simulations of N-carbamoyl-D-amino acids have been used to understand their interaction with enzymes in an aqueous environment. researchgate.net Similarly, MD simulations of this compound in a solvent box would provide insights into its hydration shell and the hydrogen bonding networks it forms, which are critical for its solubility and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules.

To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment, HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model, validated through rigorous statistical tests, can then be used to predict the activity of novel derivatives. For instance, a QSAR study on carbamate (B1207046) anticonvulsants identified five crucial structural descriptors that could predict the biological activity with 85-90% accuracy. nih.gov Similarly, a 2D-QSAR model for carbamate-based acetylcholinesterase inhibitors highlighted the importance of descriptors like the Connolly accessible area and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov

Table 1: Example of Molecular Descriptors Used in QSAR Studies of Carbamates

| Descriptor | Description | Potential Relevance to this compound Activity |

| LogP | Octanol-water partition coefficient | Predicts hydrophobicity and ability to cross biological membranes. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Relates to the size of the molecule and its diffusion properties. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). |

| Dipole Moment | A measure of the polarity of the molecule | Influences intermolecular interactions and solubility. |

| Connolly Accessible Area | The surface area of a molecule accessible to a solvent probe | Relates to the molecule's ability to interact with a receptor. |

This table is illustrative and the specific descriptors would be determined through a detailed QSAR study.

In Silico Design and Virtual Screening of Novel this compound Derivatives

The insights gained from the computational studies described above can be leveraged for the rational design of novel derivatives of this compound with potentially improved properties. This process, known as in silico design, involves modifying the parent structure and computationally evaluating the properties of the new molecules before their synthesis.

For example, based on the MEP analysis and QSAR models, one could propose modifications to enhance the molecule's interaction with a specific biological target. This might involve adding or removing functional groups to optimize hydrogen bonding, hydrophobic interactions, or electronic complementarity.

Once a library of virtual derivatives has been designed, it can be subjected to virtual screening. This involves using computational methods, such as molecular docking, to predict how well these molecules will bind to a target protein. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity. This allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing, thereby saving time and resources. For instance, a study on 9H-(fluorenyl)methyl lysine (B10760008) carbamate derivatives used molecular docking to identify potential butyrylcholinesterase inhibitors. orientjchem.org This approach could be similarly applied to derivatives of this compound to screen for a desired biological activity.

Biomedical and Pharmaceutical Research Applications of R Benzyl 1 Hydroxypropan 2 Yl Carbamate and Its Congeners

Role as Chiral Building Blocks in Advanced Pharmaceutical Synthesis

Chiral building blocks are essential intermediates for the synthesis of natural products and pharmaceuticals. As biological targets like enzymes and receptors are inherently chiral, the stereochemistry of a drug molecule is critical for its interaction and efficacy. Compounds like (R)-Benzyl (1-hydroxypropan-2-yl)carbamate serve as key chiral synthons, providing a predefined stereocenter that can be incorporated into a larger, more complex molecule.

The defined stereochemistry of this compound makes it a valuable precursor in the asymmetric synthesis of various Active Pharmaceutical Ingredients (APIs). Chiral amino alcohols are a particularly important class of building blocks for creating more complex chiral compounds. The synthesis of the pulmonary hypertension drug Riociguat, for example, utilizes a 2-substituted malononitrile (B47326) building block, demonstrating the modular approach of using specific chemical fragments in API synthesis. derpharmachemica.com The carbamate (B1207046) group in these building blocks often serves as a protecting group for an amine, which can be deprotected at a later stage of the synthesis. This strategy is fundamental in multi-step organic synthesis, allowing for selective reactions on other parts of the molecule.

In drug discovery, the carbamate moiety is widely recognized for its role as a stable and effective peptide bond surrogate. nih.gov This is crucial because while peptide-based molecules can show high affinity for biological targets, they often suffer from poor stability and low bioavailability. nih.gov Replacing a peptide bond with a carbamate group can enhance the resulting molecule's chemical stability and ability to permeate cell membranes. nih.gov

Furthermore, heterocyclic intermediates containing carbamate functionalities, such as benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, are highly versatile in medicinal chemistry. mdpi.com The carbamate group in such molecules allows for controlled chemical modifications, making them exceptionally useful in combinatorial synthesis and fragment-based drug discovery efforts aimed at identifying new therapeutic agents. mdpi.com

Exploration of Biological Activities and Pharmacological Profiles

The carbamate functional group is a known pharmacophore, meaning it is a key structural feature responsible for a compound's biological activity. mdpi.com This has led to the investigation of various carbamate-containing molecules, including congeners of this compound, for a range of pharmacological applications.

Cholinesterase Inhibition

Carbamates are a well-established class of cholinesterase inhibitors, which are compounds that block the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) are increased, a strategy used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. mdpi.comnih.govgoogle.com

Research into various O-aromatic N,N-disubstituted carbamates and thiocarbamates has demonstrated their potential as cholinesterase inhibitors. mdpi.com A study on a series of benzene-based carbamates found that their inhibitory potency was generally stronger against BChE compared to AChE. nih.gov Specific congeners showed promising inhibition of both enzymes, with some achieving inhibitory concentrations (IC₅₀) comparable to the established drug galanthamine. nih.gov

Table 1: Cholinesterase Inhibition by Benzene-Based Carbamate Congeners

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Benzyl (B1604629) ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | AChE | > 50 |

| BChE | 1.88 | |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | AChE | 1.95 |

| BChE | 0.81 | |

| Reference Drug: Galanthamine | AChE | 0.52 |

| BChE | 2.50 |

Data sourced from a study on benzene-based carbamates. nih.gov

Monoacylglycerol Lipase (B570770) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govfrontiersin.org Inhibition of MAGL is a therapeutic strategy for neurological diseases, inflammation, and cancer. nih.govfrontiersin.org Carbamates are one of the chemical structures, or "warheads," commonly used to design covalent inhibitors of MAGL. mdpi.com The inhibition of MAGL has been shown to have anti-inflammatory and antifibrogenic effects in preclinical models of liver injury. nih.gov Studies on lung cancer cells have suggested that MAGL inhibition can decrease the angiogenic features of endothelial cells, pointing to a potential anti-cancer application. mdpi.com

Research has identified various piperazine (B1678402) and benzylpiperidine carbamate derivatives as potent and selective MAGL inhibitors. nih.govmdpi.com For instance, certain pyrrolidine (B122466) benzyl derivatives demonstrated both high potency and selectivity for MAGL in mouse models. mdpi.com

Table 2: Activity of Select Carbamate-Based MAGL Inhibitors

| Compound Class | Key Structural Feature | Observed Effect |

|---|---|---|

| Piperazine Carbamates | Pyrrolidine benzyl derivative | High potency and selectivity for MAGL inhibition. mdpi.com |

The search for new antimicrobial agents has led to the investigation of various synthetic compounds, including those with carbamate and benzamide (B126) structures.

Antibacterial and Antifungal Efficacy

A study focused on the synthesis of N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides and 2-benzyl amino-substituted benzoxazines evaluated their antibacterial and antifungal properties. researchgate.net These compounds are structurally related to this compound. The research aimed to produce novel agents to combat problematic bacteria in medical and environmental settings. researchgate.net Other research has shown that benzyl benzoate, a related simple benzyl ester, exhibits moderate antibacterial activity against pathogens such as Bacillus cereus. researchgate.net

In the realm of antifungal research, a series of triazole-based compounds incorporating a propanol (B110389) structure were synthesized and tested. nih.gov Many of these compounds showed high activity against common pathogenic fungi, with some demonstrating broader spectrum and higher potency than the reference drug Fluconazole. nih.gov

Table 3: Antimicrobial Activity of Related Compound Classes

| Compound Class | Target Organism | Finding |

|---|---|---|

| N-(benzyl carbamothioyl)-2-hydroxy benzamides | Bacteria and Fungi | Synthesized and evaluated for antimicrobial activity. researchgate.net |

| Benzyl Benzoate | Bacillus cereus | Showed highest activity against this bacterium with a MIC of 50 μg/mL. researchgate.net |

Protozoan parasites, including the species that cause malaria, are responsible for significant global health problems. nih.gov There is an urgent need for new, effective, and affordable antiprotozoal agents. Research into novel chemical scaffolds has identified compounds with promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In one study, a series of N-benzoyl-2-hydroxybenzamides were tested for activity against a chloroquine-resistant (K1) strain of P. falciparum. nih.gov One compound in this series was found to have an activity 21-fold superior to that of the standard antimalarial drug chloroquine, highlighting the potential of this chemical class in developing new antimalarial treatments. nih.gov While these compounds are benzamides rather than carbamates, they share a similar N-acyl structural motif, suggesting that related carbamate structures could also be a fruitful area for antimalarial drug discovery.

Anticancer Research and Cytotoxicity Evaluations against Human Cell Lines

Derivatives of this compound and related carbamate-containing structures have been the subject of extensive investigation for their potential as anticancer agents. Research has focused on evaluating their cytotoxic effects against a variety of human cancer cell lines.

One area of study involves novel heterocyclic compounds derived from hydrazinopyridazine, which have been tested for anti-tumor cytotoxicity. researchgate.net The cytotoxic activity of these compounds was evaluated against three human cancer cell lines: MCF-7 (breast carcinoma), HEPG2 (hepatocellular carcinoma), and HCT 116 (colon carcinoma). researchgate.net The results indicated that the survival fractions of the cancer cells decreased as the concentration of the tested compounds increased. researchgate.net

Similarly, aryl carbamate derivatives have demonstrated anti-proliferative activity. mdpi.com In one study, aryl carbamates were tested against U-87 MG (glioblastoma), SH-SY5Y (neuroblastoma), A-375 (melanoma), and MDA-MB-231 (carcinoma) cell lines. Most of the tested aryl carbamates were found to be moderately anti-proliferative, reducing cell viability by approximately 40% at a concentration of 100 µM. mdpi.com

Further research into a benzimidazole (B57391) carbamate, methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar), revealed significant cytotoxicity in a panel of human breast cancer cell lines. nih.gov Notably, breast cancer cells were found to be more than ten times more sensitive to BCar than normal mammary epithelial cells. nih.gov This suggests a favorable therapeutic window. In a comparative analysis, BCar showed comparable cytotoxicity in breast cancer cells to clinical microtubule-targeting agents (MTAs) like docetaxel (B913) and vincristine, but was significantly less toxic to normal human mammary epithelial (HME) cells. nih.gov

Investigations into other related structures, such as 5-benzyl juglone (B1673114), have also shown potent antiproliferative activity against HCT-15 human colorectal cancer cells and high inhibitory activity toward MCF-7 human breast cancer cells. rjpbr.com Studies on aminobenzylnaphthols, synthesized via the Betti reaction, demonstrated cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. mdpi.com

The following table summarizes the cytotoxic activities of various carbamate congeners and related derivatives against several human cancer cell lines.

| Compound/Derivative Class | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 5-Benzyl juglone | HCT-15 | Colorectal Cancer | 12.27 µM | rjpbr.com |

| Aryl Carbamates | U-87 MG, SH-SY5Y, A-375, MDA-MB-231 | Glioblastoma, Neuroblastoma, Melanoma, Carcinoma | ~40% viability decrease at 100 µM | mdpi.com |

| Aminobenzylnaphthols (MMZ-140C) | BxPC-3 | Pancreatic Cancer | 30.15 ± 9.39 µM (24h) | mdpi.com |

| Aminobenzylnaphthols (MMZ-45B) | HT-29 | Colorectal Cancer | 31.78 ± 3.93 µM (24h) | mdpi.com |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | Breast Cancer | 0.81 ± 0.04 µg/mL | nih.gov |

| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | Breast Cancer | 1.82 ± 0.05 µg/mL | nih.gov |

Investigations in Neurological Disorders and Related Therapeutic Targets

The carbamate functional group is a key structural motif in several drugs developed for the treatment of neurological and neurodegenerative disorders. nih.gov These compounds exert their therapeutic effects through various mechanisms of action targeting the central nervous system.

In the treatment of epilepsy, carbamate anticonvulsants such as felbamate (B1672329) and retigabine (B32265) have been utilized. nih.gov Although their exact mechanisms are not fully elucidated, it is understood that they inhibit N-methyl-D-aspartate (NMDA) receptors and enhance the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. nih.gov Retigabine's primary mechanism involves the opening of specific voltage-gated potassium ion channels (KCNQ2 and KCNQ3) in brain cells, which helps to stabilize the neuronal resting membrane potential and prevent the excessive electrical discharges characteristic of seizures. nih.gov

For neurodegenerative diseases like Alzheimer's, a key therapeutic strategy involves inhibiting cholinesterase enzymes to increase the levels of the neurotransmitter acetylcholine. Several carbamate-based drugs, including rivastigmine (B141), neostigmine, physostigmine, and pyridostigmine, function as cholinesterase inhibitors. nih.gov By blocking the action of these enzymes, they prevent the breakdown of acetylcholine, thereby alleviating symptoms associated with its depletion. nih.gov

The carbamate moiety is also present in muscle relaxants such as methocarbamol. While its precise mode of action is not fully clear, it is thought to involve the inhibition of acetylcholinesterase at various synapses, leading to a general depression of the central nervous system and subsequent muscle relaxation. nih.gov

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Research has demonstrated that the incorporation of a carbamate group into a molecule can significantly enhance the biological activity of the parent pharmacophore. nih.gov For instance, replacing an unsaturated ester chain in the natural antibiotic fumagillin (B1674178) with an O-(chloroacetyl) carbamoyl moiety resulted in a 50-fold increase in antitumor potency. nih.gov Similarly, converting the promising anticancer agent betulinic acid into its imidazole (B134444) and triazole carbamate derivatives led to compounds that were 12 times more potent and less cytotoxic. nih.gov

SAR studies on α-hydroxy-benzylphosphonate derivatives revealed that substitutions on the phenyl ring significantly influence cytotoxicity. mdpi.com Specifically, the introduction of 3,4,5-trifluorination or 3-trifluoromethylation on the benzene (B151609) ring increased the toxicity of the compounds against cancer cell lines. Furthermore, the acylation of the α-hydroxy group was identified as a key modification that enhances anticancer cytotoxicity. mdpi.com

In studies of aryl carbamate and aryl urea (B33335) cytokinin analogs, it was found that the aryl carbamates were selectively anti-proliferative for the tested cancer cell lines, whereas the corresponding aryl ureas were inactive. mdpi.com This highlights the critical role of the carbamate linkage compared to the urea linkage in conferring cytotoxic activity in this particular series of compounds. The development of analogs of YC-1 (Lificiguat), a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, has also been guided by extensive SAR studies to explore and optimize bioactivities such as the stimulation of soluble guanylate cyclase. rsc.org

Elucidation of Biological Mechanism of Action for Active Derivatives

Understanding the biological mechanism of action is fundamental to the development of therapeutic agents. For carbamate derivatives showing anticancer potential, several distinct mechanisms have been identified.

A primary mechanism for some carbamate-based anticancer agents is the disruption of microtubule dynamics. The benzimidazole carbamate BCar, for example, binds to the colchicine (B1669291) binding site located at the interface of α- and β-tubulin. nih.gov This binding event interferes with the dimerization of tubulin subunits, leading to microtubule depolymerization. nih.gov The disruption of the microtubule network impedes the mitotic phase of the cell cycle, resulting in an accumulation of cells in the G2/M phase and ultimately leading to cell death through p53-dependent apoptosis or p53-independent mitotic catastrophe. nih.gov

Another common mechanism is the induction of apoptosis, or programmed cell death. Synthetic derivatives can trigger apoptosis through intrinsic or extrinsic pathways, which involve a series of molecular events such as altering the ratio of Bax/Bcl-2 proteins and activating caspases. nih.gov The anticancer agent 5-benzyl juglone was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in HCT-15 colorectal cancer cells. rjpbr.com

For carbamate derivatives used in neurological disorders, the mechanisms are different. As previously mentioned, anticonvulsants like retigabine act by opening potassium ion channels in neurons, which reduces neuronal excitability. nih.gov In the context of neurodegenerative diseases, carbamates like rivastigmine act as inhibitors of the acetylcholinesterase enzyme, thereby increasing the availability of the neurotransmitter acetylcholine in the brain. nih.gov

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations in Preclinical Studies (Implied for drug development)

The development of any new drug, including this compound and its congeners, requires a thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. mhmedical.com Preclinical studies are essential for establishing the relationship between the dose, drug concentration in the body over time (PK), and the resulting pharmacological effect (PD). uu.se

Pharmacokinetics describes how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile is critical for determining how a drug reaches its target site and how long it remains there at a therapeutic concentration. The use of carbamates as "amido- or peptidomimetics" can be a strategy to improve PK properties such as duration of action. nih.gov

Pharmacodynamics, on the other hand, describes how the drug affects the body. This involves studying the drug's mechanism of action and the relationship between its concentration and the intensity and duration of the therapeutic effect. mhmedical.com

In the preclinical phase of drug development, PK/PD studies are conducted in vitro and in animal models. mhmedical.comuu.se These studies help in selecting promising drug candidates and in designing initial human clinical trials. mhmedical.com Physiologically-based pharmacokinetic (PBPK) models are often used during these early stages to predict the drug's behavior in humans and to aid in the selection of candidates for further preclinical evaluation. mhmedical.com A comprehensive understanding of the PK/PD relationship is fundamental to ensuring the safe and effective use of a new therapeutic agent. mhmedical.com

Intellectual Property and Patent Landscape Pertaining to R Benzyl 1 Hydroxypropan 2 Yl Carbamate

Analysis of Existing Patents and Patent Applications for Synthesis and Utilization

A comprehensive search of patent databases reveals a lack of patents explicitly claiming (R)-Benzyl (1-hydroxypropan-2-yl)carbamate as a novel compound or for a specific use. However, the patent landscape for structurally similar chiral carbamates and amino alcohol derivatives, which serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), is robust. This suggests that the primary patentable aspects related to this compound are likely to be found in process patents for its synthesis or in patents for novel APIs where it serves as a crucial building block.

Patents for pharmaceutical intermediates often focus on novel, efficient, and scalable synthetic routes. For instance, a patent for the preparation of the anticonvulsant drug Lacosamide discloses a related intermediate, (2R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate. This indicates that compounds with a similar carbamate (B1207046) backbone are valuable in the synthesis of commercial drugs. The patentability of such intermediates hinges on their novelty and non-obviousness over prior art.

The following table summarizes the general patenting trends for chiral intermediates and related carbamate compounds:

| Patent Type | Focus of Claims | Relevance to this compound |

| Process Patents | Novel synthetic routes, improved yields, stereoselectivity, purification methods. | A novel and non-obvious method for synthesizing this compound could be patentable. |

| Composition of Matter Patents | Novel chemical entities with specific utility. | While no direct patent exists, it could be included in a Markush structure claim of a broader patent for a class of compounds. |

| Use Patents | New applications of a known compound. | If a novel utility for this compound is discovered, this new use could be patented. |

| Patents on APIs | Final drug substance. | This compound could be a key, non-commercialized intermediate in the patented synthesis of a novel API. |

Strategies for Protecting Novel Synthetic Routes and Applications

Given the likelihood that this compound is a known compound or a straightforward derivative of known compounds, obtaining a composition of matter patent on the molecule itself would be challenging. Therefore, intellectual property protection strategies would likely focus on its synthesis and novel applications.

Key strategies for protecting novel synthetic routes include:

Process Patents: Filing a patent application that claims a novel and inventive method of producing this compound. This could involve, for example, the use of a novel catalyst, a more efficient sequence of reaction steps, or a method that provides a higher enantiomeric excess.

Patenting Intermediates: If the novel synthetic route involves new, non-obvious intermediate compounds, these intermediates themselves may be patentable. This can create a "patent fence" around the final product, making it difficult for competitors to design around the process.

Trade Secrets: In some cases, a company may choose to protect a novel synthetic route as a trade secret rather than through a patent. This avoids public disclosure of the process but does not prevent others from independently developing and using the same process.

Strategies for protecting novel applications include:

New Use Patents: If a new and non-obvious use for this compound is discovered, for example, as a resolving agent, a chiral auxiliary, or in a specific type of chemical synthesis, this new use can be patented.

Formulation Patents: If the compound is part of a novel formulation that provides unexpected benefits, the formulation itself could be the subject of a patent.

Future Research Directions and Emerging Trends in R Benzyl 1 Hydroxypropan 2 Yl Carbamate Studies

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's growing emphasis on environmental responsibility is steering research towards greener and more sustainable synthetic routes. Traditional methods for synthesizing chiral amino alcohols and their derivatives often involve harsh reagents, multiple protection/deprotection steps, and the generation of significant waste. nih.govbeilstein-journals.org Future research will increasingly focus on aligning the synthesis of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate with the principles of green chemistry.

A primary avenue of exploration is the expanded use of biocatalysis. Enzymes such as transaminases, amine dehydrogenases, and lipases offer high stereoselectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on organic solvents and heavy metal catalysts. nih.govfrontiersin.orgrsc.orgnih.govacs.org The development of robust, engineered enzymes through directed evolution will be crucial for improving substrate scope, activity, and stability, making enzymatic processes more economically viable for industrial-scale production. nih.gov Furthermore, integrating these biocatalytic steps into continuous flow reactors can enhance efficiency and minimize waste. nih.gov

Another key area is the utilization of renewable feedstocks and greener reagents. nih.gov Research into synthesizing the carbamate (B1207046) moiety using carbon dioxide as a C1 source, instead of hazardous reagents like phosgene, is a significant step towards sustainability. rsc.orgpsu.edu The development of catalytic systems that can efficiently facilitate this transformation under mild conditions is a major goal.

Key Green Chemistry Strategies for Future Synthesis:

| Strategy | Description | Potential Impact |

| Biocatalysis | Use of enzymes (e.g., transaminases, lipases) for key synthetic steps. | High stereoselectivity, mild reaction conditions, reduced waste. nih.govrsc.org |

| Renewable Feedstocks | Sourcing starting materials from biomass. nih.gov | Reduced reliance on petrochemicals, lower carbon footprint. |

| CO2 Utilization | Using carbon dioxide as a C1 source for the carbamate group. rsc.orgpsu.edu | Replacement of toxic reagents like phosgene, carbon capture. |

| Flow Chemistry | Performing reactions in continuous flow systems. beilstein-journals.org | Improved efficiency, safety, and scalability; reduced waste. |

| Solvent Minimization | Use of aqueous media or solvent-free reaction conditions. | Reduced environmental impact and operational costs. |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

Achieving high stereoselectivity is paramount in the synthesis of chiral compounds. While classical methods have been effective, the future lies in the development of more sophisticated and efficient catalytic systems. Research is moving beyond traditional catalysts to explore novel organometallic complexes, organocatalysts, and electrocatalytic methods that offer superior control over the stereochemical outcome.

Recent advancements in copper-hydride catalysis, for example, have enabled stereodivergent approaches to synthesize amino alcohols, allowing access to all possible stereoisomers with high selectivity. nih.gov Similarly, ruthenium-based catalysts have shown promise in the intramolecular C-H amination for the synthesis of chiral β-amino alcohols. The design of new chiral ligands that can precisely control the spatial arrangement of reactants around the metal center will continue to be a fertile area of research.

Electrocatalysis is also emerging as a powerful tool, offering a green and efficient alternative to chemical oxidants and reductants. nih.gov By using electricity to drive reactions, it is possible to achieve chemoselective and stereoselective transformations under mild conditions. The application of electrocatalytic radical cross-couplings for the synthesis of amino alcohols represents a significant departure from traditional polar bond disconnections and opens up new synthetic pathways. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The quest for novel molecules with enhanced or entirely new functionalities necessitates the rapid synthesis and evaluation of large numbers of compounds. High-throughput screening (HTS) and combinatorial chemistry are powerful platforms for accelerating this discovery process. nih.govwikipedia.orgnih.gov

Future research will likely involve the use of this compound as a core scaffold in the creation of combinatorial libraries. nih.gov By systematically modifying the hydroxyl and carbamate functionalities, vast libraries of derivatives can be generated. nih.govwikipedia.org These libraries can then be subjected to HTS assays to identify compounds with desired biological activities or material properties. unchainedlabs.comnih.gov For instance, derivatives could be screened for their efficacy as enzyme inhibitors, chiral catalysts, or building blocks for functional polymers.

The development of efficient solid-phase synthesis techniques for creating these libraries is crucial. acs.org Furthermore, advancements in screening technologies, such as microplate-based assays and affinity-based selection methods, will enable the rapid evaluation of these libraries. nih.govacs.org This integrated approach of combinatorial synthesis and HTS will significantly shorten the timeline for discovering new applications for derivatives of this compound. nih.gov

Workflow for Derivative Discovery:

| Step | Technique | Goal |

| Library Design | Computational modeling, diversity-oriented synthesis principles. | Create a structurally diverse set of potential derivatives. wikipedia.org |

| Synthesis | Parallel or split-pool combinatorial chemistry on solid support. | Efficiently produce a large number of distinct compounds. cuny.edu |

| Screening | High-throughput assays (e.g., enzymatic, binding, cell-based). | Identify "hit" compounds with the desired activity. unchainedlabs.comnih.gov |

| Hit Validation | Resynthesis and characterization of promising compounds. | Confirm the activity and structure of the identified hits. |

| Optimization | Structure-activity relationship (SAR) studies. | Further refine the structure to enhance desired properties. |

Potential Applications in Materials Science, Supramolecular Chemistry, or Other Advanced Fields

While the primary utility of this compound and its parent amino alcohol has been in synthetic organic and medicinal chemistry, its inherent chirality and functional groups make it an attractive candidate for applications in more advanced fields.

In materials science , the chiral nature of this compound can be exploited to create chiral polymers and liquid crystals with unique optical properties. chiralpedia.com These materials could find applications in chiral chromatography, enantioselective sensors, and advanced optical devices. chiralpedia.comumich.edu The hydroxyl group provides a convenient handle for polymerization or for grafting onto surfaces to create chiral stationary phases.

Supramolecular chemistry offers another exciting frontier. The ability of the molecule to form hydrogen bonds through its hydroxyl and carbamate groups can be harnessed to direct the self-assembly of complex, ordered structures. researchgate.net For example, amphiphilic derivatives could self-assemble into micelles, vesicles, or gels, creating chiral microenvironments for enantioselective reactions or controlled-release applications. researchgate.net Research has already shown that amphiphilic amino alcohols can form chiral environments for stereocontrolled photoreactions. researchgate.net

The incorporation of this chiral building block into metal-organic frameworks (MOFs) or coordination polymers could also lead to new materials with applications in asymmetric catalysis, chiral separations, and gas storage. alfa-chemistry.com

Synergistic Research with Artificial Intelligence and Machine Learning for Compound Design and Optimization

In the context of this compound, AI and ML can be applied in several ways:

Catalyst Design: ML models can be trained to predict the stereoselectivity and efficiency of different catalysts for the synthesis of chiral amino alcohols, guiding the design of novel and more effective catalytic systems. uva.nlaihub.org

Derivative Design: Generative AI models can design novel derivatives of the parent compound with optimized properties for specific applications, such as drug discovery or materials science. ijpsjournal.com These models can explore a vast chemical space to propose structures with a high probability of success.

Reaction Optimization: AI algorithms can analyze experimental data to optimize reaction conditions (e.g., temperature, solvent, catalyst loading) for the synthesis of this compound, leading to higher yields and purity.

Property Prediction: ML models can predict the physicochemical and biological properties of new derivatives, allowing for in silico screening before committing to costly and time-consuming synthesis. omicsonline.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-Benzyl (1-hydroxypropan-2-yl)carbamate, and how can reaction conditions be controlled to enhance yield?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) reduction of a precursor using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by (2) acid hydrolysis. Yield optimization involves strict control of stoichiometry (e.g., 0.95 mmol LiAlH₄ per 0.86 mmol precursor) and inert atmosphere to prevent side reactions. Post-reaction quenching with aqueous HCl ensures safe handling . For chiral purity, enantioselective reduction or use of chiral auxiliaries may be employed, as seen in analogous carbamate syntheses .

Q. How can the enantiomeric purity of this compound be validated experimentally?

- Methodological Answer : Chiral HPLC or polarimetry are standard methods. For HPLC, use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol. Compare retention times with (S)-enantiomer standards. Polarimetric analysis at 589 nm (sodium D-line) provides specific rotation values, which should align with literature data (e.g., [α]²⁵_D = +X° for the (R)-isomer) .

Q. What are the critical physical properties (e.g., melting point, solubility) of this compound, and how do they influence experimental design?

- Methodological Answer : Key properties include:

| Property | Value | Relevance |

|---|---|---|

| Melting Point | 82–84°C | Determines storage conditions |

| Boiling Point | 375.2±35.0°C | Guides distillation/purification steps |

| Solubility in THF | High | Suitable for reactions in THF |

- Solubility in polar solvents (e.g., methanol, water) is limited, necessitating THF or DCM for homogeneous reactions.

Advanced Research Questions

Q. How does the benzyl carbamate protecting group in this compound behave under acidic or basic conditions, and what analytical methods confirm its stability?

- Methodological Answer : The benzyl carbamate (Cbz) group is stable under mild acidic conditions (pH > 4) but hydrolyzes in strong acids (pH < 1) or bases (pH > 12). Stability can be assessed via:

- pH-Dependent Kinetics : Monitor degradation by HPLC at varying pH (1–14) over time .

- Mass Spectrometry : Collision-induced dissociation (CID) in negative-ion ESI-MS identifies diagnostic fragments (e.g., m/z 26 [CN⁻], m/z 42 [NCO⁻], and CO₂ loss) .

- Table : Stability of Cbz Group Under Conditions

| Condition | Stability | Key Fragments (MS) |

|---|---|---|

| pH < 1, 100°C | Unstable | [M-CO₂]⁻, [M-H₂O]⁻ |

| pH = 9, RT | Stable | Intact molecular ion |

Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in carbamate derivatives?

- Methodological Answer : Use a combination of:

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm carbamate connectivity and stereochemistry.

- X-ray Crystallography : Resolve absolute configuration using SHELX-based refinement (e.g., SHELXL for small molecules) .

- High-Resolution MS (HRMS) : Validate molecular formula (e.g., C₁₁H₁₅NO₃ requires m/z 209.1052 for [M+H]⁺) .

Q. How can researchers mitigate decomposition risks during storage or reaction of this compound?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in airtight, amber glass containers under nitrogen to prevent hydrolysis/oxidation .

- Reaction Conditions : Avoid prolonged exposure to moisture or light. Use scavengers (e.g., molecular sieves) in hygroscopic reactions .